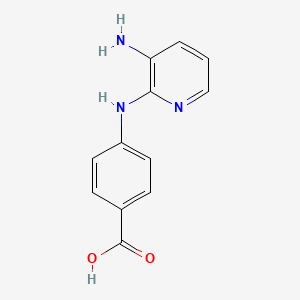

4-((3-Aminopyridin-2-yl)amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((3-Aminopyridin-2-yl)amino)benzoic acid” is a chemical compound with the IUPAC name 4-(3-pyridinylamino)benzoic acid . It is available for purchase from various chemical suppliers.

Synthesis Analysis

Complexes of a similar compound, 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid, with cobalt(II), nickel(II), copper(II), zinc(II), and palladium(II) have been synthesized and characterized using different spectroscopic methods . The synthesis process involves various spectroscopic methods like UV–Visible, infrared, 1H, 13C NMR, molar conductance, ESR, and elemental analysis .Molecular Structure Analysis

The molecular weight of a similar compound, 4-[(3-aminopyridin-2-yl)oxy]benzoic acid, is 230.22 . The InChI code provides information about its molecular structure .Chemical Reactions Analysis

The complexes of 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand with cobalt(II), nickel(II), copper(II), zinc(II), and palladium(II) have been studied . The complexes showed only residual molar conductance values and hence they were considered as non-electrolytes in DMF .Scientific Research Applications

Metal Complex Synthesis and Characterization

- Metal complexes of 4-((3-Aminopyridin-2-yl)amino)benzoic acid with cobalt(II), nickel(II), copper(II), zinc(II), and palladium(II) have been synthesized. These complexes were characterized using spectroscopic methods and quantum chemical computations, revealing octahedral and square planar geometries. Notably, they exhibited significant anticancer and antimicrobial activities (Konakanchi et al., 2021).

Photophysical Properties

- New heteroleptic Hg(II) complexes with 4-((3-Aminopyridin-2-yl)amino)benzoic acid were synthesized, and their photophysical properties were investigated. These complexes showed unique fluorescence characteristics, which vary depending on the solvent used (Mobin et al., 2016).

Synthesis of Novel Compounds

- Triorganostannyl esters of 4-((3-Aminopyridin-2-yl)amino)benzoic acid derivatives were synthesized. The structure of these compounds was studied in relation to their photophysical properties, highlighting the influence of the ligands on the metal centers (Tzimopoulos et al., 2010).

Antimicrobial Activity

- Compounds derived from 4-((3-Aminopyridin-2-yl)amino)benzoic acid demonstrated significant effectiveness against various bacterial strains and fungi, indicating their potential as antimicrobial agents (El-Meguid, 2014).

Development of Fluorescence Probes

- Novel fluorescence probes developed from 4-((3-Aminopyridin-2-yl)amino)benzoic acid derivatives can reliably detect reactive oxygen species and differentiate specific species, which is valuable in biological and chemical applications (Setsukinai et al., 2003).

Pseudopeptide Synthesis

- 4-Amino-3-(aminomethyl)benzoic acid, a derivative of 4-((3-Aminopyridin-2-yl)amino)benzoic acid, has shown promise as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry, illustrating its utility in novel compound development (Pascal et al., 2000).

properties

IUPAC Name |

4-[(3-aminopyridin-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-10-2-1-7-14-11(10)15-9-5-3-8(4-6-9)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXTZVHETVIUFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Aminopyridin-2-yl)amino)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)

![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)

![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)